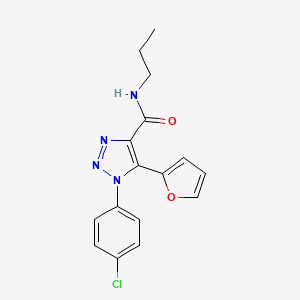

![molecular formula C11H12N4O3 B4761857 1-[3-(4-硝基苯氧基)丙基]-1H-1,2,4-三唑](/img/structure/B4761857.png)

1-[3-(4-硝基苯氧基)丙基]-1H-1,2,4-三唑

描述

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including compounds similar to 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole, typically involves reactions of nitro-1,2,3-triazoles with aryloxy or alkoxy substituents. One method includes the reaction of 2-aryl-1-bromo-1-nitroethenes with sodium azide in various solvents to yield 4-aryl-5-nitro-1,2,3-triazoles (Sheremet et al., 2004). Another approach is the multi-component synthesis from primary amine, ketones, and 4-nitrophenyl azide, highlighting the versatility in constructing the triazole ring (Vo, 2020).

Molecular Structure Analysis

Molecular structure analysis of similar triazole derivatives has been conducted through various techniques, including single-crystal X-ray studies, which provide insight into the dihedral angles and overall geometry of the triazole ring and its substituents (Namratha et al., 2016).

Chemical Reactions and Properties

1,2,3-Triazole derivatives undergo a variety of chemical reactions, such as 1,3-dipolar cycloadditions, highlighting their reactivity towards different chemical entities. The presence of nitro and aryloxy groups significantly impacts the reaction pathways and the formation of diverse triazole-based compounds (Quan et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as thermal stability and melting points, can be influenced by the nature and position of substituents on the triazole ring. These properties are crucial for determining the compound's applicability in various fields (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, tautomerism, and ability to form complexes with metals, are subject to extensive study. Tautomerism, in particular, plays a significant role in defining the chemical behavior and stability of these compounds (Kubota & Uda, 1975).

科学研究应用

热稳定性和爆炸性能

1,2,4-三唑,包括1-[3-(4-硝基苯氧基)丙基]-1H-1,2,4-三唑等变体,因其热稳定性和作为火箭燃料中的炸药或推进剂的潜在用途而受到研究。Rao 等人 (2016) 研究了富氮 1,2,4-三唑的热稳定性,重点介绍了它们的多步分解机制以及作为推进剂和炸药的潜力 (Rao et al., 2016)。

配体形成和金属络合

涉及 1,2,4-三唑的配体和金属络合物的形成一直是研究课题。Stucky 等人 (2008) 探索了基于 3,5-双(2-羟苯基)-1H-1,2,4-三唑的配体,研究了它们的质子化和金属络合物形成,这与理解三唑衍生物的化学性质和潜在应用有关 (Stucky et al., 2008)。

杀菌活性

1,2,4-三唑衍生物的杀菌特性一直是研究的重要领域。Bai 等人 (2020) 设计并合成了新型 1,2,4-三唑衍生物,展示了它们的从中等到高的杀菌活性,这对于农业应用可能至关重要 (Bai et al., 2020)。

抗菌

和抗真菌应用1,2,4-三唑衍生物的抗菌和抗真菌特性已得到广泛研究。Upmanyu 等人 (2011) 合成了一系列具有不同取代基的 1,2,4-三唑,并评估了它们对各种细菌和真菌菌株的抗菌活性,表明它们在医疗和工业应用中的潜力 (Upmanyu et al., 2011)。

光物理性质和传感应用

1,2,4-三唑也因其光物理性质和作为传感器的潜力而受到研究。Ujan 等人 (2021) 合成了一种三唑取代化合物,并探索了其对汞离子检测的选择性和灵敏度,证明了其作为化学传感器的潜力 (Ujan et al., 2021)。

驱虫活性

对 1,2,4-三唑衍生物的驱虫(抗寄生虫)活性也进行了研究。Namratha 等人 (2016) 合成了一系列三唑化合物,并评估了它们作为驱虫剂的功效,表明在兽医和人类医学中具有潜在应用 (Namratha et al., 2016)。

作用机制

Target of Action

The primary target of the compound “1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole” is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

It is known that it interacts with the androgen receptor, potentially altering its activity

Result of Action

Given its interaction with the androgen receptor, it may influence cellular processes regulated by this receptor, potentially affecting cellular proliferation and differentiation .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c16-15(17)10-2-4-11(5-3-10)18-7-1-6-14-9-12-8-13-14/h2-5,8-9H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOIHLJFOSMZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319960 | |

| Record name | 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole | |

CAS RN |

695158-50-0 | |

| Record name | 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)

![N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4761793.png)

![1-(3,5-dimethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761813.png)

![4-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4761822.png)

![2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4761828.png)

![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4761835.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4761842.png)

![N-[1-(methoxymethyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4761861.png)

![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)

![2-({[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4761873.png)